molecular formula C14H25ClN2O3 B7928437 [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928437
M. Wt: 304.81 g/mol
InChI Key: RDUNZMJLCJTCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring, a chloro-acetylamino group, and a carbamic acid tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the chloro-acetylamino group: This step involves the chlorination of an acetylamino precursor, followed by its attachment to the cyclohexyl ring through nucleophilic substitution.

    Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings with specific properties such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The chloro-acetylamino group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The carbamic acid tert-butyl ester moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Bromo-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
  • [4-(2-Iodo-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
  • [4-(2-Fluoro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Uniqueness

Compared to its analogs, [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester exhibits unique reactivity due to the presence of the chloro group, which can participate in specific substitution reactions. Its stability and bioavailability are also enhanced by the carbamic acid tert-butyl ester moiety, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)17(4)11-7-5-10(6-8-11)16-12(18)9-15/h10-11H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNZMJLCJTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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